gibberellin A14-aldehyde
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Overview
Description
Gibberellin A14 aldehyde(1-) is a carboxylic acid anion obtained by deprotonation of the carboxy group of gibberellin A14 aldehyde. It is a conjugate base of a gibberellin A14 aldehyde.
Scientific Research Applications
Biological Activities and Structural Requirements
Gibberellin A14-aldehyde, along with other gibberellins, has been studied for its biological activities in various plant bioassays. Modifications to the gibberellin molecule generally decrease its activity, except for derivatives of gibberellin A12 and A14. This suggests that these derivatives could convert to more active forms. The modification of the 3-OH configuration significantly impacts the activity of these gibberellins (Hoad, Pharis, Railton, & Durley, 2004).
Role in Gibberellin Biosynthesis
This compound plays a crucial role in gibberellin biosynthesis in fungi. It is synthesized from gibberellin A12-aldehyde and is converted into various other gibberellins, including gibberellin A3, which is a significant bioactive gibberellin (Hedden, Macmillan, & Phinney, 1974). Additionally, gibberellin A13 and A14 7-aldehydes are identified as metabolites in the gibberellin biosynthesis process (Dockerill, Evans, & Hanson, 1977).
Metabolic Pathways in Plants
The metabolic pathways of gibberellins, including this compound, have been extensively studied in various plants. For instance, in the immature seeds of Phaseolus vulgaris, gibberellin A12-aldehyde is converted to gibberellin A4 and A1 via different intermediates (Takahashi, Kamiya, Takahashi, & Graebe, 1986). Similarly, in barley grains, gibberellin A12-aldehyde undergoes extensive metabolism to form other gibberellins (Gilmour, Gaskin, Sponsel, & Macmillan, 1984).
Endogenous Presence and Function in Seeds
Studies have shown the presence of this compound as an endogenous compound in developing seeds of various plants, such as Pisum sativum. These findings indicate its natural role in the growth and development processes of these plants (Zhu, Davies, & Halinska, 1988).
Conversion in Cell-Free Systems
Research into the conversion of this compound to other gibberellins in cell-free systems has provided insights into the biosynthetic pathways and regulatory mechanisms of gibberellin production in plants. This research is crucial for understanding plant growth and development at the molecular level (Kobayashi, Spray, Phinney, Gaskin, & Macmillan, 1996).
Properties
Molecular Formula |
C20H27O4- |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylate |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/p-1/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1 |
InChI Key |
YMDYUWHAQBYOMU-HYAYUQHRSA-M |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)[O-])O |
Canonical SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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